molecular formula C22H18ClN3O5S B423265 4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE

Cat. No.: B423265
M. Wt: 471.9g/mol
InChI Key: BXJUTKFWPUOXAO-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with the molecular formula C22H18ClN3O5S. This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbohydrazonoyl group, and an acetylamino benzenesulfonate group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H18ClN3O5S

Molecular Weight

471.9g/mol

IUPAC Name

[4-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C22H18ClN3O5S/c1-15(27)25-19-8-12-21(13-9-19)32(29,30)31-20-10-2-16(3-11-20)14-24-26-22(28)17-4-6-18(23)7-5-17/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+

InChI Key

BXJUTKFWPUOXAO-ZVHZXABRSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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